![molecular formula C17H16O5 B162077 Haginin A CAS No. 74174-29-1](/img/structure/B162077.png)
Haginin A
Overview
Description
Haginin A is an isoflav-3-ens isolated from the branch of Lespedeza cyrtobotrya . It is known to exhibit a strong hypopigmentary effect in Melan-a cells and significantly inhibits melanin synthesis . Haginin A shows potent inhibitory effects on mushroom tyrosinase activity .
Synthesis Analysis
The synthesis of Haginin A is not widely documented. It is known to be isolated from the branch of Lespedeza cyrtobotrya . More research is needed to understand the detailed synthesis process.Molecular Structure Analysis
Haginin A has a molecular formula of C17H16O5 . It has an average mass of 300.306 Da and a monoisotopic mass of 300.099762 Da .Chemical Reactions Analysis
Haginin A is known to inhibit melanin synthesis. It shows potent inhibitory effects with an IC50 (half-maximal inhibitory concentration) value of 5.0 mM on mushroom tyrosinase activity, and functions as a noncompetitive inhibitor .Physical And Chemical Properties Analysis
Haginin A is a white crystalline solid . It has a melting point of about 128-130 °C . Haginin A has low solubility and is almost insoluble in water, but can be dissolved in organic solvents .Scientific Research Applications
Hypopigmentary Effect and Melanin Synthesis Inhibition
Haginin A, isolated from Lespedeza cyrtobotrya, significantly inhibits melanin synthesis in melan-a cells and exhibits strong hypopigmentary effects. It acts as a noncompetitive inhibitor of mushroom tyrosinase activity and downregulates microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein-1 (TRP-1) production. Haginin A influences extracellular signal-regulated protein kinase (ERK) and Akt/protein kinase B (PKB) activation, which further downregulates melanin synthesis. This compound has shown effectiveness in reducing UV-induced skin pigmentation and body pigmentation in zebrafish models, making it a potential treatment for hyperpigmentation caused by UV irradiation or pigmented skin disorders (Kim et al., 2008).
References
- Kim, J. H., Baek, S., Kim, D. H., Choi, T. Y., Yoon, T., Hwang, J., Kim, M., Kwon, H., & Lee, C. (2008). Downregulation of melanin synthesis by haginin A and its application to in vivo lightening model. The Journal of Investigative Dermatology, 128(5), 1227-1235. Link to paper.
Mechanism of Action
Haginin A exhibits a strong hypopigmentary effect in Melan-a cells and significantly inhibits melanin synthesis . It decreases microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein-1 (TRP-1) protein production . It influences extracellular signal-regulated protein kinase (ERK) and Akt/protein kinase B (PKB) activation .
Future Directions
While Haginin A has shown promising results in inhibiting melanin synthesis, more research is needed to fully understand its potential applications and mechanisms of action. Future studies could focus on its potential use in treating hyperpigmentation caused by UV irradiation or pigmented skin disorders .
properties
IUPAC Name |
3-(4-hydroxy-2,3-dimethoxyphenyl)-2H-chromen-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-16-13(5-6-14(19)17(16)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-8,18-19H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGINXZCTOGQYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)O)C2=CC3=C(C=C(C=C3)O)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320471 | |
Record name | HAGININ A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40320471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74174-29-1 | |
Record name | HAGININ A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360042 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | HAGININ A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40320471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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